![molecular formula C14H9N3O4 B2753600 (5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)(phenyl)acetic acid CAS No. 96983-28-7](/img/structure/B2753600.png)
(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)(phenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)(phenyl)acetic acid” is a chemical compound with the linear formula C9H6N2O4 . It has a molecular weight of 206.159 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not available in the current resources .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The synthesis of pyrrolopyrazine derivatives, such as (5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)(phenyl)acetic acid, involves starting materials like 3-amino pyridine and 3-amino pyrazine, which are converted into pyrrolyl derivatives. These compounds are then subjected to cyclizations to afford the title compounds. Proton nuclear magnetic resonance spectra of these compounds are studied to understand their molecular properties (Lancelot, Ladurée, & Robba, 1985).
Potential Pharmacological Applications
- Certain pyrrolizine derivatives, including structurally related compounds, have been studied for their pharmacological profiles, demonstrating dual inhibition of the enzymes cyclo-oxygenase and 5-lipoxygenase. These compounds have shown potential antiphlogistic, analgesic, antipyretic, antiasthmatic, and antiaggregative activities in animal models, indicating their potential for drug development (Laufer, Tries, Augustin, & Dannhardt, 1994).
Materials Science Applications
- Pyrazoline derivatives have been explored for their corrosion inhibition properties on mild steel in hydrochloric acid solution. These studies reveal that such compounds can significantly enhance corrosion resistance, showcasing their potential application in industrial materials protection (Lgaz et al., 2020).
Antimicrobial and Analgesic Activities
- Research into pyrazole-4-carbaldehyde derivatives has demonstrated pronounced antimicrobial and analgesic activities. These compounds exhibit high receptor affinity and potential for developing new therapeutic agents (Jayanna et al., 2013).
Molecular Docking and Antioxidant Activity
- Studies on pyrazole-based heterocycles using a furanone building block have highlighted the synthesis of compounds with significant antioxidant activities. Such research underscores the potential of these compounds in developing new antioxidant agents (Youssef et al., 2023).
Safety and Hazards
While specific safety and hazard information for this compound is not available, it’s important to handle all chemical compounds with appropriate safety measures. For example, a related compound, 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds, such as pyrrolopyrazine derivatives, have been reported to exhibit various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
Based on the activities of similar compounds, it can be inferred that it might interact with its targets, leading to changes in their function and resulting in the observed biological activities .
Biochemical Pathways
Similar compounds have been reported to affect various pathways, leading to a range of biological activities .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, suggesting that this compound might have similar effects .
Eigenschaften
IUPAC Name |
2-(5,7-dioxopyrrolo[3,4-b]pyrazin-6-yl)-2-phenylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O4/c18-12-9-10(16-7-6-15-9)13(19)17(12)11(14(20)21)8-4-2-1-3-5-8/h1-7,11H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUIHFKBCYOUMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)N2C(=O)C3=NC=CN=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)(phenyl)acetic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.